Journal Name:Materials Today
Journal ISSN:1369-7021
IF:26.943
Journal Website:http://www.sciencedirect.com/science/journal/13697021
Year of Origin:0
Publisher:Elsevier
Number of Articles Per Year:69
Publishing Cycle:Monthly
OA or Not:Not
C24 Fullerene and its Derivatives as a viable Glucose Sensor: DFT and TD-DFT studies
Materials Today ( IF 26.943 ) Pub Date: 2023-07-26 , DOI: 10.1016/j.surfin.2023.103220
The requirement of highly sensitive, selective and responsive sensor for biomolecules remains a subject of great interest and under the development. We aimed to explore new 0D materials such as C24, Al12N12 and Al12P12 fullerenes for glucose sensing using dispersion (D3) corrected Density functional theory calculation with B3LYP/6-31G(d,p) basis sets. Among these Al12P12 and Al12N12 show the strong chemisorption and charge is transferred from fullerenes to glucose while an optimal adsorption has been found for C24 with glucose in which charge is transferred from glucose to fullerene. Adsorption energy calculation, NBO analysis, Mulliken charge analysis, DOS calculation, RDG analysis, sensing response and UV spectra analysis have been performed to justify the interaction between glucose and C24 and their derivatives. All calculations favor our expected results and concludes that for Al12N12 and Al12P12 can be used for glucose isolation from mixture of the other biomolecules due to their high recovery time in range of 1019 and 1011 seconds while C24 as a detection purpose. Based on the Mulliken charge analysis it has been observed that charge have been transferred from Glucose to Al12N12 and Al12P12. On the effect of water solvent, it is observed that the nature of the adsorption for Al12N12 and Al12P12 towards glucose remains the same and it confirms their application as carrier.
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Ternary MnFeZn layered double hydroxides as an efficient material for the electrochemical sensing of flutamide
Materials Today ( IF 26.943 ) Pub Date: 2023-07-22 , DOI: 10.1016/j.surfin.2023.103195
Layered double hydroxides (LDHs) have been gaining interest in electrochemical sensors due to their ease of making and significant performances. In this work, we have developed a simple and low-cost method for the preparation of ternary LDH. The MnFeZn-LDH was prepared and initially characterized to explore its formation. Further, the glassy carbon electrode (GCE) modified with MnFeZn-LDH was employed for the electrochemical analysis of flutamide (FLA). Thus, the prepared ternary MnFeZn-LDH was prominent with better sensitivity of about 5.04 μAμM−1 cm−2 and selective over several interferants injected over the MnFeZn-LDH fabricated electrode. The limit of detection was appreciable with a linear range of 0.019–2735.79 µM about 12.9 nM. Also, other technical analyses showed good electrochemical performances as a higher rate of repeatability and reproducibility. The stability of the electrode was retained for 50 cycles and the real sample detection in river water showed significant potentiality. Thus, the as-described work evolves the better enhancement with MnFeZn-LDH towards FLA detection. The better electrocatalytic properties of the prepared LDH paves the way for its exploration in various application.
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Influence of re-deposited nanoparticles on the surface elemental composition of femtosecond laser machined copper surfaces
Materials Today ( IF 26.943 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.surfin.2023.103173
Nanoparticles re-deposited during the laser machining process have been suspected to modify the intrinsic surface chemistry of machined metallic surfaces. However, only very few studies have focused on elucidating their effect. In this work, under two different machining conditions (laboratory air & controlled humid air), we fabricated laser-induced periodic surface structures, LIPSS, on polished Cu surfaces with three different amounts of re-deposited Cu nanoparticles to quantify how re-deposited Cu nanoparticles affect the surface chemistry of the machined samples. In carrying out these experiments, we demonstrate that the re-deposition of nanoparticles during laser machining is affected by the volume of the laser machining environment, which impacts the surface chemistry of laser-machined surfaces. Our results indicate that evacuation of the vacuum chamber before and after laser machining using a vacuum scroll pump did not affect the adsorption of carbonaceous molecules. Further, we present the effect of removing re-deposited nanoparticles through ultrasonic cleaning on the surface chemistry of the test surface. The cleaning exposes the LIPSS surface entirely to airborne carbonaceous species, resulting in a more significant increase in the total surface carbon content. Finally, we evaluated the quality of the nanoparticles generated during laser machining by assessing their stability to provide a first insight into the utility of those nanoparticles.
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Facet-dependent and defect-enhanced vanadate adsorption on Mg(OH)2 surface: A combined study of DFT calculations and batch experiments
Materials Today ( IF 26.943 ) Pub Date: 2023-07-21 , DOI: 10.1016/j.surfin.2023.103197
Vanadium contamination has gained increasing attention around the world and it is urgent to develop feasible approach to tackle this growing pollution (e.g., vanadate). Herein, density functional theory (DFT) calculations combined with batch experiments were used to systematically evaluate the capacity of Mg(OH)2 to adsorb vanadate, by investigating the impacts of different exposed facet and surface OH defect on the structure configurations, adsorption energy and the efficiency of vanadate adsorption. DFT calculations suggested that although the capacity of vanadate adsorption on the facets of Mg(OH)2 would be obviously influenced by the formation of various coordination complex (e.g., monodentate, bidentate and tridentate) on each facet, the capacity for these facets of Mg(OH)2 towards vanadate adsorption followed the order: (100) > (001). Moreover, such a vanadate adsorption was further enhanced by the presence of surface OH defect, owing to altered densities of states (DOS) of the adsorption site. Batch experiments verified the defect-rich Mg(OH)2 was favorable to adsorb vanadate, and both (001) and (100) facet play the great roles. This molecular-level understanding of the facet-dependent and defect-enhanced adsorption behavior of Mg(OH)2 toward vanadate provides a useful insight into designing and applying effective adsorbents for the removal of heavy metal oxyanions.
Detail
Simple fabrication of amorphous nanocomposite NiCoP@NiMoSe@NF nanospheres as a binder-free and high-performance electrocatalyst for alkaline hydrogen evolution reaction
Materials Today ( IF 26.943 ) Pub Date: 2023-07-19 , DOI: 10.1016/j.surfin.2023.103198
Hydrogen generation through electrochemical water electrolysis using high-performance, low-cost, and non-precious metal electrocatalysts is crucial for the conversion of renewable energy toward hydrogen energy. This paper reports the synthesis of NiCoP nanoparticles on NiMoSe/NF nanospheres structure composite by a facile two-step hydrothermal strategy as a 3D amorphous binder-free electrocatalyst for efficient hydrogen evolution reaction (HER). The interface NiMoSe layer can accelerate the dissociation of H2O, promote electron conductivity, and strongly boost the electrocatalytic HER activity/stability of NiCoP/NiMoSe/NF alloy. Simple fabrication of NiCoP on NiMoSe@NF leads to an increase in ample active sites, optimizes hydrogen adsorption sites, and facilitates bubble release enabling the NiCoP@NiMoSe@NF electrode to manifest outstanding HER performance in alkaline electrolyte, with overpotentials of 40 and 167 mV to achieve the current density of 10 and 100 mA.cm−2. The easiness and cost-effective fabrication process in this work can open a new route for preparing state-of-the-art Ni-based catalysts for a wide range of industrial applications in water splitting.
Detail
Preparation of urchin like structures of SiO2/CuO by low temperature hydrothermal synthesis as adsorbent for dyes and efficient catalyst for 4-nitrophenol
Materials Today ( IF 26.943 ) Pub Date: 2023-07-13 , DOI: 10.1016/j.surfin.2023.103174
Due to the relevance of SiO2/CuO nanocomposites as catalysts, adsorbents, and magnetic materials, continuing research is being done to find more affordable ways of synthesizing them. In the present study, a short-term hydrothermal approach (90 °C for 4 hrs) has been adapted to prepare a uniform urchin-like SiO2 /CuO composite (USC). The prepared composite has been demonstrated to have adsorption as well as catalytic properties. This material therefore has a great potential for use in environmental remediation. The prepared material was characterized by using XRD, SEM, TEM, FTIR, and UV spectroscopy techniques. Surface area analysis revealed that it possesses a specific surface area of 675.5 m2/g which leads to enhanced adsorption by providing access to more active sites for the adsorption. Various anionic and cationic dyes were evaluated for the adsorption process by prepared adsorbent. We discovered that the adsorbent was incredibly effective in capturing the cationic dye (RhB) with an adsorption capacity of 69.4 mg/g; therefore, adsorption parameters such as time, concentration of dye, pH, etc. were studied for the adsorption of RhB. Whereas, 4-NP was 63% eliminated by the SiO2 /CuO by using NaBH4 as reducing agent. Further studies revealed that SiO2 /CuO was able to reproduce and reused to 5 adsorption cycles and follow monolayer adsorption. Using USC adsorbent for more versatile applications in environmental cleanup could be made possible by this work.
Detail
QDs-sized TiO2-x/Bi12O15Cl6/BiOCl photocatalysts with tandem n-n heterojunctions: Facile fabrication and impressive visible-light-induced photocatalytic performances
Materials Today ( IF 26.943 ) Pub Date: 2023-07-23 , DOI: 10.1016/j.surfin.2023.103215
In the present study, we combined brown TiO2 (denoted as TiO2-x) with Bi12O15Cl6 and BiOCl components via a one-pot hydrothermal route preceded by calcination at 500 ○C. The resultant novel photocatalyst was characterized by TEM, SEM, XRD, XPS, EDX, UV–vis DRS, FTIR, Raman, PL, photocurrent density, BET, and EIS analyses. The quantum dots (QDs)-sized TiO2-x/Bi12O15Cl6/BiOCl nanocomposite exhibited a significant photocatalytic ability upon visible light for the photodegradation of tetracycline (TC) with the rate constant of 379 × 10−4 min−1, which was 28.3 and 9.92 times as high as pristine TiO2 and TiO2-x, respectively. Moreover, compared with TiO2, the optimum photocatalyst presented boosted activity of 25.3 and 23.7 times in the degradations of rhodamine B and Fuchsine, and 23.0 folds in the reduction of Cr (IV) to Cr (III). The photoluminescence, electrochemical, and textural analyses showed that the boosted activity of ternary TiO2-x/Bi12O15Cl6/BiOCl photocatalyst is attributed to impressive separation and transfer of the photoinduced charges, and high surface area. The improved charge separation mechanism was devoted to developing tandem n-n heterojunctions amongst TiO2-x, Bi12O15Cl6, and BiOCl counterparts, as well as the construction of a QDs-sized photocatalyst. Moreover, the photocatalyst displayed considerable reusability in the TC degradation reaction. At last, the biocompatibility of the treated solution over the optimum TiO2-x/Bi12O15Cl6/BiOCl nanocomposite was proved by the growth of wheat seeds.
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Smoothing of fused silica with less damage by a hybrid plasma process combining isotropic etching and atom-migration
Materials Today ( IF 26.943 ) Pub Date: 2023-07-18 , DOI: 10.1016/j.surfin.2023.103191
In order to effectively reduce the subsurface damage of fused silica optics and obtain an ultra-smooth surface at atomic scale, we proposed a hybrid manufacturing process based on inductively coupled plasma (ICP), which combined isotropic etching polishing (IEP) and atom-migration manufacturing (AMM). In the plasma-IEP process, a large number of isotropic etching pits with ultra-smooth inner surface formed, enlarged, overlapped and merged, resulting in a smooth surface. The continuous downward etching process was accompanied by the continuous removal of the subsurface damage layer. With optimized process parameters, plasma-IEP could efficiently generate a less damage surface of fused silica with a material removal rate of 0.8 μm/min, and reduce the Sa roughness from 97.1 nm to 31.3 nm. The surface roughness could be further reduced to less than 0.15 nm by plasma-AMM, which was a non-subtractive finishing approach. The result of laser induced damage threshold (LIDT) test showed that the fused silica surface after the IEP-AMM hybrid manufacturing could withstand higher laser fluence, which implied more effective applications of this technique in high-power laser systems. This study proposed and verified the hybrid plasma manufacturing process combining plasma-IEP and plasma-AMM, which provided an ultra-smooth surface with less damage manufacturing process for fused silica.
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Au-Nanoparticles-decorated CeO2 Electrocatalyst Synthesized by Direct Growth and Wet Impregnation for Enhanced Oxygen Evolution Reaction
Materials Today ( IF 26.943 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.surfin.2023.103206
Water splitting is a promising method for producing pure hydrogen and oxygen electrochemically. However, the sluggish kinetics of the oxygen evolution reaction (OER) at the anode of a water splitting system reduces the efficiency of the reaction. To address this issue, various electrocatalysts have been developed for use in the OER. Among them, transition-metal-based materials (TMBMs) have emerged as promising candidates owing to their abundance, low cost, high redox states, and synergistic effects. The catalytic performance of TMBMs can be further enhanced by incorporating small amounts of noble metals. Based on this underlying principle, we developed trace amounts of gold nanoparticles (AuNPs)-decorated cerium oxide (CeO2) nanostructured electrocatalyst for a highly efficient OER. Previously, these composite materials have been utilized for this purpose; however, our approach is simple and facile: we incorporate noble metal elements on nanostructured catalysts synthesized by hydrothermal synthesis or electrodeposition. Metal salt aqueous solution-based alkali-free two different routes (hydrothermal synthesis or electrodeposition) were used for the direct growth of nanostructured CeO2 on nickel foam, followed by surface modification via the incorporation of gold using a simple wet impregnation method. The hydrothermally synthesized CeO2 electrode showed higher OER performance than the electrodeposited CeO2 electrodes. In both CeO2 nanostructures, AuNPs-decorated on the surfaces exhibited improved OER performance. Among the electrodes synthesized in this work, the hydrothermally synthesized AuNPs-decorated CeO2 nanostructures (termed HCA herein) exhibited a low overpotential 0.31 V at a current density of 10 mA cm−2, a low Tafel slope (30.25 mV dec−1), and a performance retention of 97% after 50 h, indicating excellent and stable OER performance. Hence, this approach for the synthesis of nanostructured composites can be used to produce other effective electrocatalysts for OER applications.
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Effective photocatalytic degradation of methylene blue (MB) and reactive red 120 (RR120) using Al substituted ZnO nanoparticles
Materials Today ( IF 26.943 ) Pub Date: 2023-07-20 , DOI: 10.1016/j.surfin.2023.103203
The discharge of dyes into the environment from industries can have an adverse impact on human and aquatic health, even at low concentrations. Therefore, this work aims to eliminate the toxic dyes using aluminium (Al) substituted ZnO nanoparticles (NPs) before they mix into the water bodies. The substitution of Al modifies its crystal structure and extends its optical absorption, that improves the photocatalytic activity of ZnO NPs. The X-ray diffraction of the prepared NPs exhibited a well-defined wurtzite phase of ZnO. The crystallite size of ZnO nanoparticles decreases with an increase in Al concentration. The scanning electron microscopic images of Al substituted ZnO NPs revealed vertically aligned rod-like particles. The size of synthesized particles decreased by rising the concentration of Al, and this impact was due to the inhibition of particle growth. The band gap of the Al substituted ZnO decreased compared to pure ZnO. The 20 mg of Al (5%) substituted ZnO catalysts degrade 99.7% of methylene blue (MB) and 99.6% of reactive red 120 (RR120) with rate constants of 0.01701 min−1 and 0.0680 min−1. The 5% Al substituted ZnO NPs were found to be an efficient catalyst for the removal of toxic contaminants in water.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术1区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合1区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
1.00 116 Science Citation Index Expanded Not
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